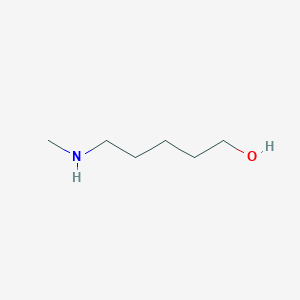

Methyl 2-(2-hydroxyethoxy)benzoate

Vue d'ensemble

Description

Methyl 2-(2-hydroxyethoxy)benzoate, also known as methylparaben, is a synthetic compound commonly used as a preservative in various products, including cosmetics, pharmaceuticals, and food. It is a white crystalline powder with a slightly sweet odor and is easily soluble in water. Methylparaben is widely used due to its antimicrobial properties, which help extend the shelf life of products and prevent the growth of harmful bacteria and fungi.

Applications De Recherche Scientifique

Synthesis of RNA and DNA-RNA Mixtures Methyl 2-(2-hydroxyethoxy)benzoate is used in the selective benzoylation of the 2'-hydroxyl group of ribonucleosides. This process facilitates the synthesis of oligoribonucleotides on solid supports, contributing to the preparation of DNA-RNA mixtures. The protected ribonucleosides are instrumental in synthesizing RNA, demonstrating the compound's significance in nucleic acid chemistry (Kempe et al., 1982).

Catalysis and Reduction Processes In catalysis, this compound plays a role in the reduction of methyl benzoate and benzoic acid on yttrium oxide under hydrogen. The process involves the formation and reduction of surface benzoate, indicating its use in catalytic reduction studies (King & Strojny, 1982).

Microextraction and Preconcentration of Elements this compound is employed as a non-halogenated extraction solvent in dispersive liquid–liquid microextraction (DLLME). It's particularly effective for the quantitative extraction of elements like Au, Cd, and Cu, showcasing its utility in analytical chemistry for element preconcentration (Kagaya & Yoshimori, 2012).

Hydrothermal Synthesis and Photoluminescence The compound's role in hydrothermal synthesis is highlighted in the creation of coordination polymers with photoluminescent properties. It's used in synthesizing new ligands, playing a crucial part in the development of materials with unique photoluminescent characteristics (Wang et al., 2012).

Inhibitors Against Corrosion of Mild Steel this compound is used in synthesizing compounds that act as corrosion inhibitors for mild steel in acidic media. This application is particularly relevant in materials science and engineering, where it contributes to the development of more durable and corrosion-resistant materials (Arrousse et al., 2021).

Study of Photophysical Properties This compound is instrumental in studying the photophysical properties of various synthesized materials. Its modifications lead to unique luminescence properties, which are essential in understanding the behavior of light-emitting materials (Kim et al., 2021).

Alkaline Hydrolysis Research It is used in studying the kinetics and mechanisms of alkaline hydrolysis, an important reaction in organic chemistry. This includes examining the effects of different substituents on the hydrolysis rates of methyl benzoates, providing insights into reaction dynamics (Farooqi et al., 1977).

Anti-juvenile Hormone Agents In biological research, derivatives of this compound are synthesized for use as anti-juvenile hormone agents in insects. This has implications in entomology and pest management (Ishiguro et al., 2003).

Direct Hydroxylation Studies Its role in the direct hydroxylation of methyl benzoate to methyl salicylate using new reactor technologies highlights its importance in chemical process engineering. Such studies can lead to more efficient and environmentally friendly chemical processes (Sato et al., 2004).

Crystal Engineering and Phase Transitions It is used in crystal engineering to induce phase transitions in structures, providing insights into the behavior of molecular materials under different conditions, which is crucial in materials science (Johnstone et al., 2010).

Propriétés

IUPAC Name |

methyl 2-(2-hydroxyethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBHEGVWWCJZPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545539 | |

| Record name | Methyl 2-(2-hydroxyethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28077-23-8 | |

| Record name | Methyl 2-(2-hydroxyethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester](/img/structure/B3050634.png)

![[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3050642.png)

![2,4-Pyrimidinediamine, 5-[(3,4,5-trimethoxyphenyl)methyl]-, 3-oxide](/img/structure/B3050648.png)

![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol](/img/structure/B3050649.png)

![[2,2'-Bipyridine]-5-sulfonic acid](/img/structure/B3050651.png)